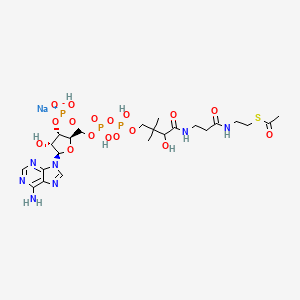
Acetylcoenzymeasodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water in the Krebs cycle.
Reduction: It can be reduced to form ethanol in anaerobic conditions.
Substitution: It can participate in acetylation reactions, where the acetyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
NAD+ (Nicotinamide adenine dinucleotide): Used in oxidation reactions.
Coenzyme A: Acts as a carrier of acyl groups in various biochemical reactions.
Major Products Formed
Major products formed from reactions involving this compound include:
Carbon dioxide and water: From oxidation in the Krebs cycle.
Ethanol: From reduction in anaerobic conditions.
Acetylated proteins: From acetylation reactions.
Aplicaciones Científicas De Investigación
Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.
Industry: Employed in the production of biofuels and bioplastics
Mecanismo De Acción
Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .
Comparación Con Compuestos Similares
Similar Compounds
Succinyl-coenzyme A: Another important intermediate in the Krebs cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Propionyl-coenzyme A: Participates in the metabolism of certain amino acids
Uniqueness
Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .
Propiedades
Fórmula molecular |
C23H37N7NaO17P3S |
|---|---|
Peso molecular |
831.6 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1 |
Clave InChI |
HNLIOWFIXSPFEC-WLYMNMRISA-M |
SMILES isomérico |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
SMILES canónico |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)










